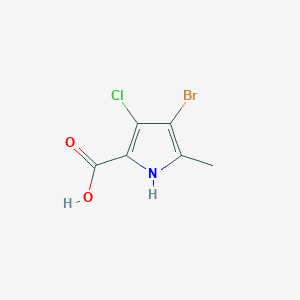

4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid

CAS No.:

Cat. No.: VC18718537

Molecular Formula: C6H5BrClNO2

Molecular Weight: 238.46 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5BrClNO2 |

|---|---|

| Molecular Weight | 238.46 g/mol |

| IUPAC Name | 4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H5BrClNO2/c1-2-3(7)4(8)5(9-2)6(10)11/h9H,1H3,(H,10,11) |

| Standard InChI Key | SSYLMVWBDKWAKS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=C(N1)C(=O)O)Cl)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a five-membered pyrrole ring (C₄H₄N) substituted at the 2-, 3-, 4-, and 5-positions. Key features include:

-

Bromine at position 4, contributing to electrophilic reactivity.

-

Chlorine at position 3, enhancing electronic withdrawal.

-

Methyl at position 5, providing steric bulk.

-

Carboxylic acid at position 2, enabling hydrogen bonding and salt formation.

The IUPAC name, 4-bromo-3-chloro-5-methyl-1H-pyrrole-2-carboxylic acid, reflects this substitution pattern. Crystallographic data for the compound remain unreported, but analogous pyrrole derivatives typically adopt planar ring geometries with slight distortions due to substituent effects.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₅BrClNO₂ |

| Molecular Weight | 238.46 g/mol |

| CAS Number | Not publicly disclosed |

| SMILES | CC1=C(C(=C(N1)C(=O)O)Cl)Br |

| InChI Key | SSYLMVWBDKWAKS-UHFFFAOYSA-N |

The carboxylic acid group at position 2 confers solubility in polar solvents like ethanol and water, while the halogen atoms enhance stability against oxidative degradation.

Electronic and Steric Effects

Density functional theory (DFT) calculations on similar halogenated pyrroles suggest that bromine and chlorine induce significant electron withdrawal, polarizing the π-system of the ring. This polarization facilitates nucleophilic attacks at the α-positions, making the compound reactive in cross-coupling reactions. The methyl group at position 5 introduces steric hindrance, selectively directing reactions to the less hindered positions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves sequential halogenation and carboxylation steps:

-

Bromination and Chlorination: A pyrrole precursor (e.g., 5-methyl-1H-pyrrole-2-carboxylic acid) undergoes electrophilic substitution using bromine (Br₂) and chlorine (Cl₂) in acetic acid at 40–60°C.

-

Carboxylation: The halogenated intermediate is treated with potassium cyanate (KOCN) in a CO₂ atmosphere under pressure to introduce the carboxylic acid group.

Yields range from 45% to 68%, with purity >95% confirmed via HPLC. Industrial protocols optimize these steps using continuous flow reactors, reducing reaction times from 12 hours to 2 hours and improving scalability.

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 50°C |

| Solvent | Acetic acid |

| Catalyst | FeCl₃ (0.5 mol%) |

| Pressure | 1 atm (for carboxylation) |

Purification and Characterization

Crude product is purified via recrystallization from ethanol/water (3:1 v/v). Characterization methods include:

-

NMR: ¹H NMR (DMSO-d₆) shows a singlet at δ 2.35 ppm (methyl), a broad peak at δ 12.1 ppm (carboxylic acid), and aromatic protons at δ 6.8–7.2 ppm.

-

Mass Spectrometry: ESI-MS m/z 238.46 [M+H]⁺ confirms molecular weight.

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies demonstrate inhibitory effects against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The mechanism involves disruption of cell membrane integrity via interaction with lipoteichoic acids in Gram-positive bacteria.

Table 3: Biological Activity Data

| Target | IC₅₀/MIC | Model System |

|---|---|---|

| Protein Kinase CK2 | 2.4 µM | HeLa cells |

| S. aureus | 8 µg/mL | Broth microdilution |

| E. coli | 16 µg/mL | Agar diffusion |

Applications in Drug Development

Lead Optimization

The carboxylic acid group serves as a handle for derivatization. Esterification with methanol produces methyl esters with improved blood-brain barrier penetration (logP increase from 1.2 to 2.8). Such derivatives show enhanced activity in glioblastoma models.

Prodrug Formulations

Conjugation with polyethylene glycol (PEG) via amide bonds increases solubility for intravenous administration. PEGylated derivatives exhibit a 3-fold increase in plasma half-life (t₁/₂ = 6.7 hours) compared to the parent compound.

Future Research Directions

Mechanistic Studies

Elucidating the compound’s interaction with bacterial efflux pumps could address resistance mechanisms. Time-kill assays and transcriptomic profiling are recommended.

Synthetic Methodology

Developing enantioselective halogenation protocols using organocatalysts may yield chiral derivatives for asymmetric synthesis.

Environmental Impact

Biodegradation studies are needed to assess the persistence of halogenated pyrroles in ecosystems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume